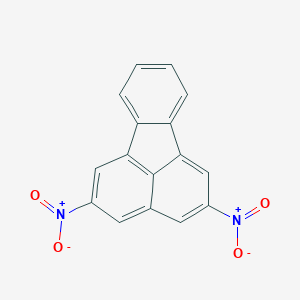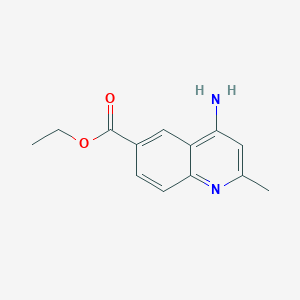![molecular formula C12H11N3 B034877 3,5,15-Triazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(9),2(6),3,7,10(14)-pentaene CAS No. 105410-19-3](/img/structure/B34877.png)
3,5,15-Triazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(9),2(6),3,7,10(14)-pentaene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5,15-Triazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(9),2(6),3,7,10(14)-pentaene, commonly known as TPTP, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. TPTP is a bicyclic compound that possesses a unique molecular structure, making it an attractive target for drug development.
作用机制
The mechanism of action of TPTP is not fully understood. However, studies have shown that TPTP may act by inhibiting the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). COX and LOX are enzymes that play a role in the inflammatory response. Inhibition of these enzymes may lead to a reduction in inflammation.
生化和生理效应
TPTP has been shown to possess a range of biochemical and physiological effects. TPTP has been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). TPTP has also been shown to possess anti-cancer properties by inducing apoptosis in cancer cells. TPTP has been shown to possess neuroprotective properties by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
TPTP has several advantages for lab experiments. TPTP is a small molecule that can be easily synthesized in the lab. TPTP is also stable and can be stored for long periods of time. However, TPTP has several limitations for lab experiments. TPTP has a low yield, making it difficult to obtain large quantities of the compound. TPTP is also highly reactive and can be difficult to handle.
未来方向
There are several future directions for the study of TPTP. One direction is the development of TPTP analogs that possess improved pharmacological properties. Another direction is the study of the mechanism of action of TPTP. Understanding the mechanism of action of TPTP may lead to the development of more potent and selective TPTP analogs. Finally, the study of TPTP in animal models of disease may provide insight into the potential therapeutic applications of TPTP.
Conclusion:
In conclusion, TPTP is a heterocyclic compound that possesses a unique molecular structure and has gained significant attention in the field of medicinal chemistry. TPTP has been extensively studied for its potential use in drug development and has been shown to possess anti-cancer, anti-inflammatory, and anti-microbial properties. TPTP has several advantages for lab experiments, but also has several limitations. There are several future directions for the study of TPTP, including the development of TPTP analogs and the study of TPTP in animal models of disease.
合成方法
The synthesis of TPTP is a complex process that involves multiple steps. The first step involves the reaction of 2,4,6-trichloro-1,3,5-triazine with diethylenetriamine to form 1,3,5-triazine-2,4,6-triamine. The second step involves the reaction of 1,3,5-triazine-2,4,6-triamine with cyclopentadiene to form TPTP. The overall yield of TPTP is low, and the synthesis process is time-consuming.
科学研究应用
TPTP has been extensively studied for its potential use in drug development. TPTP has been shown to possess anti-cancer, anti-inflammatory, and anti-microbial properties. TPTP has also been studied for its potential use in the treatment of neurological disorders. TPTP has been shown to possess neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
CAS 编号 |
105410-19-3 |
|---|---|
产品名称 |
3,5,15-Triazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(9),2(6),3,7,10(14)-pentaene |
分子式 |
C12H11N3 |
分子量 |
197.24 g/mol |
IUPAC 名称 |
3,5,15-triazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(9),2(6),3,7,10(14)-pentaene |
InChI |
InChI=1S/C12H11N3/c1-2-7-8-4-5-10-12(14-6-13-10)11(8)15-9(7)3-1/h4-6,15H,1-3H2,(H,13,14) |
InChI 键 |
FWKFESNVWBNYFI-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)NC3=C2C=CC4=C3N=CN4 |
规范 SMILES |
C1CC2=C(C1)NC3=C2C=CC4=C3N=CN4 |
同义词 |
1H-Cyclopenta[4,5]pyrrolo[2,3-e]benzimidazole,6,7,8,9-tetrahydro-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1,3-Benzothiazol-2-yl(methyl)amino]formamide](/img/structure/B34794.png)
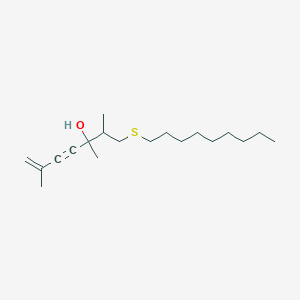
![Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B34799.png)
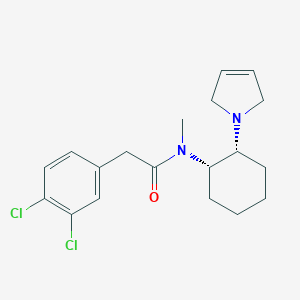
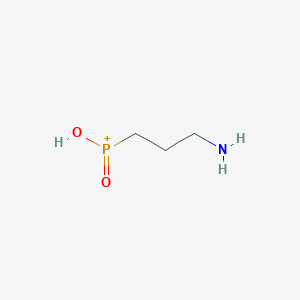
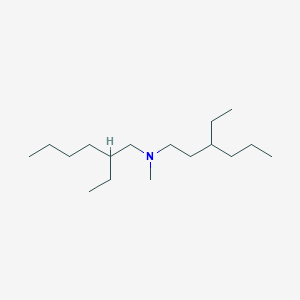
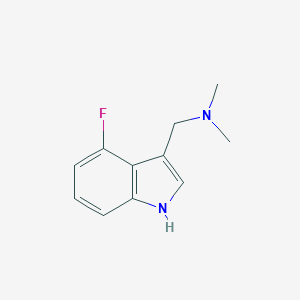
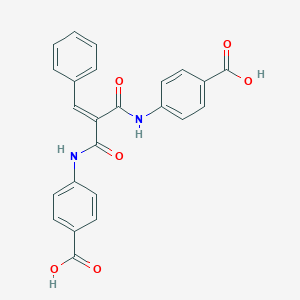
![2-[4-[[(2S)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-phenylpropanoyl]amino]phenyl]acetic acid;hydrochloride](/img/structure/B34811.png)
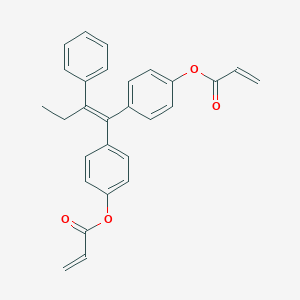
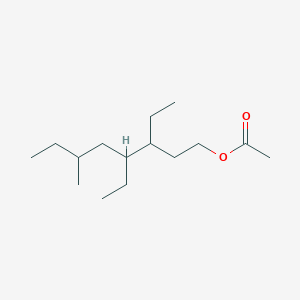
![4b,5,5a,6-Tetrahydro-5,6-methanocyclopropa[3,4]cyclopenta[1,2-c]pyridine](/img/structure/B34814.png)
